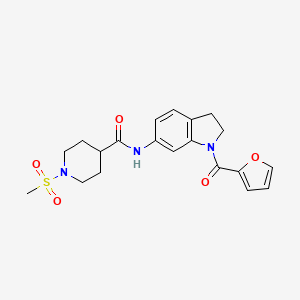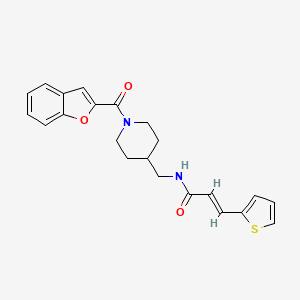
5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical of interest due to its unique structure and potential applications in various scientific fields. This compound consists of a benzamide core substituted with bromine, chlorine, and a thiadiazole ring system bearing an isopropylthio group. The presence of these diverse functional groups makes this compound an intriguing subject for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide involves several key steps:
Bromination and Chlorination: : The initial step involves the introduction of bromine and chlorine atoms to a benzene ring, typically via electrophilic substitution reactions. Common reagents include bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Formation of Thiadiazole Ring: : The introduction of the thiadiazole moiety is achieved through a cyclization reaction. This often involves the reaction of a hydrazine derivative with a thiocarbonyl compound, forming the 1,3,4-thiadiazole ring.
Isopropylthio Substitution: : The isopropylthio group is introduced via nucleophilic substitution. Isopropylthiolate (iPrS-) can be used to react with a suitable leaving group on the thiadiazole ring, typically under mild conditions.
Amidation: : The final step involves forming the benzamide linkage. This can be achieved by reacting the substituted benzoyl chloride with the substituted thiadiazole amine in the presence of a base like triethylamine (Et3N) to yield the final product.
Industrial Production Methods
Scaling up the production of this compound for industrial applications would require optimization of the synthetic route to ensure cost-effectiveness and safety. Continuous flow reactions, automation, and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiadiazole moiety can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Selective reduction of the benzamide functional group to the corresponding amine could be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The halogen atoms on the benzene ring can be replaced with other substituents through nucleophilic aromatic substitution, using reagents such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (mCPBA) for the oxidation of sulfur atoms.
Reduction: : LiAlH4 is frequently used for reducing amides.
Substitution: : NaOMe or potassium tert-butoxide (t-BuOK) are typical bases used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Primary amines.
Substitution: : Derivatives with different substituents on the benzene ring.
Scientific Research Applications
5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide finds applications in various scientific research fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for potential bioactive properties, such as antimicrobial or anticancer activities.
Industry: : Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is dependent on its specific application. In biological systems, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of halogen atoms and a thiadiazole ring can enhance binding affinity to molecular targets through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the bromine atom but has a similar structure.
5-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Missing the chlorine atom.
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks both bromine and chlorine atoms.
Uniqueness
The unique combination of bromine and chlorine atoms, along with the thiadiazole ring system and isopropylthio group, gives 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide distinct physicochemical properties
Conclusion
This compound is a chemically intriguing compound with diverse applications in science and industry Its unique structure and reactivity make it a valuable subject for synthetic chemists, biologists, and industrial researchers
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3OS2/c1-6(2)19-12-17-16-11(20-12)15-10(18)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBCFLXIHGUTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2866716.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)


![8-(2-Fluorobenzoyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2866723.png)

![1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2866726.png)
![4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2866730.png)
![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)


![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/new.no-structure.jpg)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)
